N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-2-carboxamide
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Overview
Description
N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-2-carboxamide is a complex organic compound with a molecular formula of C22H17N3O This compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, and a carboxamide group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with 4-(pyridin-4-ylmethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-2-amine.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. Additionally, its ability to intercalate into DNA strands can disrupt DNA replication and transcription, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-phenyl-2-(pyridin-4-ylcarbonyl)hydrazine carboxamide
- Quinolinyl-pyrazoles
Uniqueness
N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-2-carboxamide stands out due to its unique combination of a quinoline core and a pyridin-4-ylmethyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(21-10-7-18-3-1-2-4-20(18)25-21)24-19-8-5-16(6-9-19)15-17-11-13-23-14-12-17/h1-14H,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOXDYHFZACTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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